

# Spectroscopic analysis of poly(butylene adipate) using FTIR and NMR

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Compound of Interest

Compound Name: Butane-1,4-diol;hexanedioic acid

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An In-depth Technical Guide to the Spectroscopic Analysis of Poly(butylene adipate) using FTIR and NMR

#### Introduction

Poly(butylene adipate) (PBA) is a biodegradable aliphatic polyester with significant potential in applications ranging from packaging films to biomedical devices. A thorough understanding of its chemical structure and purity is paramount for predicting its physical properties, degradation behavior, and overall performance. This technical guide provides a detailed overview of two primary spectroscopic techniques for the characterization of PBA: Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These methods offer comprehensive insights into the functional groups and molecular structure of the polymer.

## Fourier-Transform Infrared (FTIR) Spectroscopy of PBA

FTIR spectroscopy is a rapid and non-destructive analytical technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For PBA, FTIR is instrumental in confirming the presence of characteristic ester linkages and aliphatic chains, thereby verifying the polymer's synthesis and integrity.

### **Experimental Protocol: FTIR Analysis**



Attenuated Total Reflectance (ATR) is a common and convenient sampling method for analyzing polymer films or solids without extensive sample preparation.[1][2]

- Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory, such as one
  with a diamond or zinc selenide (ZnSe) crystal.[2]
- Background Spectrum: Before analyzing the sample, collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to negate interference from ambient atmospheric components like CO2 and water vapor.
- Sample Preparation and Placement:
  - Ensure the ATR crystal surface is clean.[3]
  - Place a small amount of the PBA sample (e.g., a small piece of film, a few pellets, or powder) directly onto the center of the ATR crystal.[1]
- Data Acquisition:
  - Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[1][3]
  - Collect the spectrum, typically by co-adding multiple scans (e.g., 64 scans) at a resolution of 4 cm<sup>-1</sup> over a range of 4000 to 400 cm<sup>-1</sup>.[1]
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>). An ATR correction may be applied to the data to account for the wavelength-dependent depth of penetration of the IR beam.

#### Data Presentation: Characteristic FTIR Bands for PBA

The FTIR spectrum of PBA is characterized by several key absorption bands corresponding to the vibrations of its constituent functional groups.



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Description
~2958 cm <sup>-1</sup>	Asymmetric C-H stretching	Associated with the -CH <sub>2</sub> - groups in the polymer backbone.[4]
~2860 cm <sup>-1</sup>	Symmetric C-H stretching	Also associated with the -CH <sub>2</sub> -groups.
~1715-1735 cm <sup>-1</sup>	C=O stretching	A strong, sharp peak characteristic of the ester carbonyl group.[4]
~1460 cm <sup>-1</sup>	-CH <sub>2</sub> - bending (scissoring)	Relates to the methylene groups in both the butanediol and adipic acid units.
~1260 cm <sup>-1</sup>	C-O-C asymmetric stretching	Associated with the ester linkage.
~1170 cm <sup>-1</sup>	C-O-C symmetric stretching	Also characteristic of the ester group.
~728 cm <sup>-1</sup>	-CH2- rocking	Pertains to rocking vibrations of long methylene sequences. [4]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy** of PBA

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a polymer. <sup>1</sup>H NMR provides information on the different types of protons and their neighboring environments, while <sup>13</sup>C NMR identifies the different carbon environments in the polymer backbone.

### **Experimental Protocol: NMR Analysis**

• Sample Preparation:



- Weigh approximately 10-25 mg of the PBA sample for <sup>1</sup>H NMR (or 50-100 mg for <sup>13</sup>C NMR) into a small vial.[5][6]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).[5][6]
- Ensure the polymer is fully dissolved. Gentle heating or vortexing may be required.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]
- Instrument Setup:
  - Place the NMR tube into the spectrometer's probe.
  - The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize its homogeneity.
- Data Acquisition:
  - For <sup>1</sup>H NMR, a sufficient signal-to-noise ratio is typically achieved within a few minutes.
  - For <sup>13</sup>C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the low natural abundance of the <sup>13</sup>C isotope.[5]
- Data Processing: The raw data (Free Induction Decay) is Fourier-transformed to generate the NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

#### Data Presentation: ¹H NMR Chemical Shifts for PBA

The ¹H NMR spectrum of PBA shows distinct signals for the protons in the butanediol and adipic acid segments of the repeating unit.



Chemical Shift (δ, ppm)	Multiplicity	Assignment
~4.1 ppm	Triplet	Protons on the carbons adjacent to the ester oxygen (a)
~2.3 ppm	Triplet	Protons on the carbons adjacent to the carbonyl group (c)
~1.7 ppm	Multiplet	Protons on the internal carbons of the butanediol unit (b)
~1.6 ppm	Multiplet	Protons on the internal carbons of the adipic acid unit (d)

### Data Presentation: <sup>13</sup>C NMR Chemical Shifts for PBA

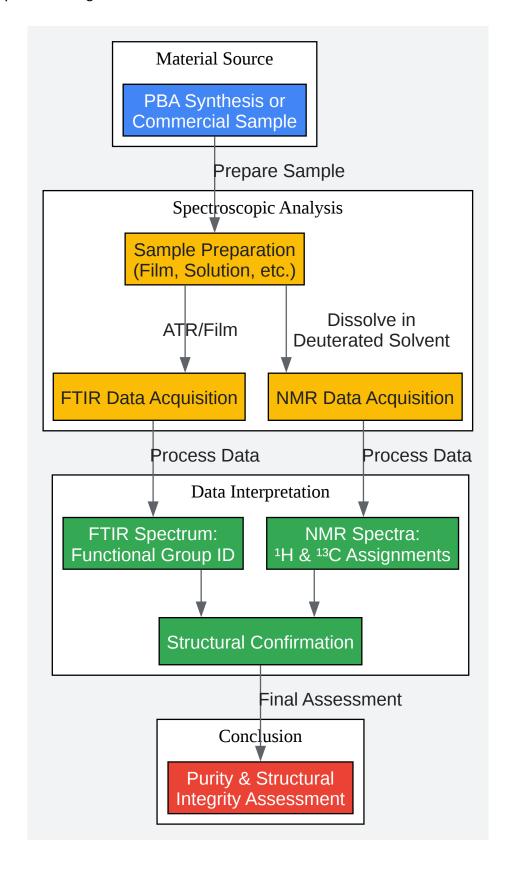
The <sup>13</sup>C NMR spectrum provides complementary information, identifying each unique carbon atom in the PBA repeating unit.

Chemical Shift (δ, ppm)	Assignment
~173 ppm	Carbonyl carbon of the ester group (C=O)
~64 ppm	Carbons adjacent to the ester oxygen (-O-CH <sub>2</sub> -)
~34 ppm	Carbons adjacent to the carbonyl group (-CH <sub>2</sub> -C=O)
~25 ppm	Internal carbons of the butanediol unit (-O-CH <sub>2</sub> -CH <sub>2</sub> -)
~24 ppm	Internal carbons of the adipic acid unit (-CH <sub>2</sub> -CH <sub>2</sub> -C=O)

### **Mandatory Visualizations**



The following diagrams illustrate the logical workflow of the analysis and the chemical structure of PBA for spectral assignment.





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